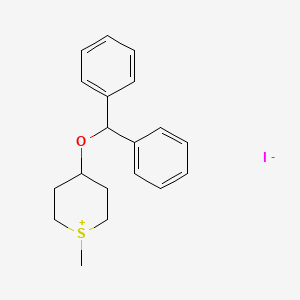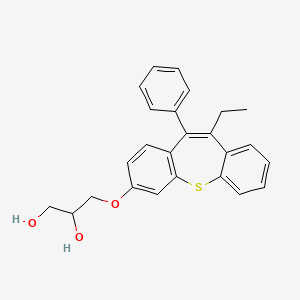
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, with additional phenyl and methoxyphenyl substituents
Preparation Methods
The synthesis of 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then subjected to cyclization with hydrazine derivatives to form the triazole ring.
Introduction of Substituents: The phenyl and methoxyphenyl groups are introduced through condensation reactions with appropriate aldehydes or ketones.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar compounds to 6-((4-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one include other thiazolotriazole derivatives with different substituents These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities
Some similar compounds include:
- 6-((4-Hydroxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Chlorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- 6-((4-Nitrophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
These compounds can be compared based on their reactivity, stability, and biological activities to highlight the unique features of this compound.
Properties
CAS No. |
95356-85-7 |
|---|---|
Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(6E)-6-[(4-methoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C18H13N3O2S/c1-23-14-9-7-12(8-10-14)11-15-17(22)21-16(19-20-18(21)24-15)13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
InChI Key |
WVIRWQUAWRBJFR-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


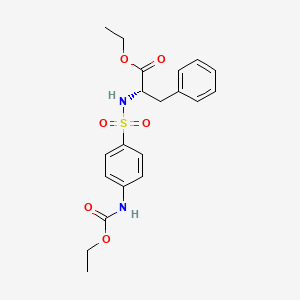
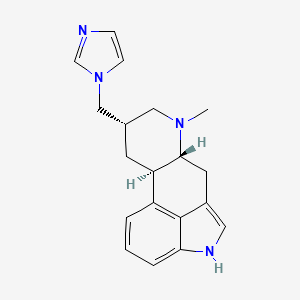



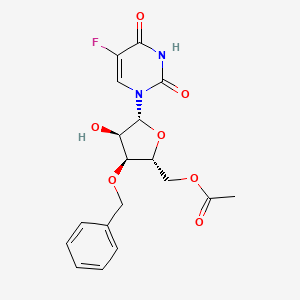
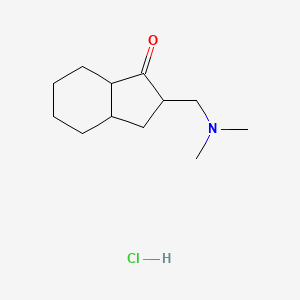
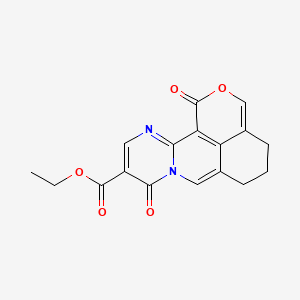
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
